1-chloro-4-(4-chlorophenyl)-8-nitro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline
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Overview
Description
1-Chloro-4-(4-chlorophenyl)-8-nitro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline is a complex organic compound with a unique structure that includes chloro, nitro, and sulfanyl groups
Preparation Methods
The synthesis of 1-chloro-4-(4-chlorophenyl)-8-nitro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]quinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro and nitro groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the sulfanyl group: This step often involves nucleophilic substitution reactions where a thiol group is introduced to the molecule.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Chloro-4-(4-chlorophenyl)-8-nitro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(4-chlorophenyl)-8-nitro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with enzymes and receptors can be studied to understand its potential biological activities.
Mechanism of Action
The mechanism of action of 1-chloro-4-(4-chlorophenyl)-8-nitro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups may participate in binding interactions, while the sulfanyl group can influence the compound’s overall reactivity and stability. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 1-chloro-4-(4-chlorophenyl)-8-nitro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline include:
1-Chloro-4-(4-chlorophenyl)-2-nitrobenzene: Shares the chloro and nitro functional groups but lacks the complex cyclopenta[c]quinoline core.
4-Chlorodiphenyl sulfone: Contains a sulfone group and a similar aromatic structure but differs in its overall molecular framework.
The uniqueness of this compound lies in its combination of functional groups and the cyclopenta[c]quinoline core, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19Cl2N3O4S |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenyl)-8-nitro-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C24H19Cl2N3O4S/c25-14-7-5-13(6-8-14)24-17-12-21(34-20-4-2-1-3-19(20)29(32)33)23(26)22(17)16-11-15(28(30)31)9-10-18(16)27-24/h1-11,17,21-24,27H,12H2 |
InChI Key |
VIKSXUJRLQLIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C=CC(=C4)[N+](=O)[O-])NC2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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